3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide
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Overview
Description
3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide is an organic compound with a complex structure that includes chloro, ethoxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amine groups are chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chloro groups.
Amidation: The chlorinated intermediate is then reacted with 2-ethoxyaniline to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro groups can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3,6-dichloro-N-(2-ethoxyphenyl)-2-formylbenzamide.
Reduction: Formation of 3,6-dihydro-N-(2-ethoxyphenyl)-2-methoxybenzamide.
Substitution: Formation of 3,6-dichloro-N-(2-ethoxyphenyl)-2-alkoxybenzamide.
Scientific Research Applications
3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-(2-methoxyphenyl)-2-methoxybenzamide
- 3,6-dichloro-N-(2-ethoxyphenyl)-2-hydroxybenzamide
- 3,6-dichloro-N-(2-ethoxyphenyl)-2-aminobenzamide
Uniqueness
3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
3,6-dichloro-N-(2-ethoxyphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-3-22-13-7-5-4-6-12(13)19-16(20)14-10(17)8-9-11(18)15(14)21-2/h4-9H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXAIRZTLQXHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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